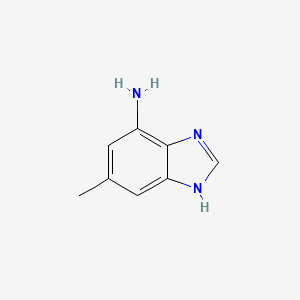

5-Methyl-1H-1,3-benzodiazol-7-amine

Description

Properties

IUPAC Name |

6-methyl-1H-benzimidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVYFLHDMINCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 1h 1,3 Benzodiazol 7 Amine

Established Synthetic Routes to the 1H-1,3-Benzodiazole Scaffold

The benzimidazole (B57391) framework is a privileged scaffold in medicinal chemistry, leading to the development of numerous synthetic protocols. nih.gov These methods can be broadly categorized into classical cyclization reactions and modern multi-component strategies.

Cyclization Reactions for Benzodiazole Formation

The most traditional and widely used method for constructing the 1H-1,3-benzodiazole (benzimidazole) ring involves the condensation and subsequent cyclization of an o-phenylenediamine (B120857) with a suitable one-carbon (C1) synthon. This C1 unit can be a carboxylic acid, aldehyde, orthoester, or nitrile. nih.gov The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and aromatization.

The choice of catalyst and reaction conditions significantly influences the efficiency and yield of the synthesis. A variety of reagents have been employed to promote this transformation, including acid catalysts, oxidizing agents, and metal catalysts. For instance, the condensation of o-phenylenediamines with aldehydes can be facilitated by agents like sodium metabisulfite (B1197395) (Na₂S₂O₅), which acts as an oxidizing agent. ias.ac.innih.gov The use of a water-ethanol solvent mixture can improve the solubility of reagents like Na₂S₂O₅, allowing the reaction to proceed under milder conditions. ias.ac.in Metal catalysts, including those based on zinc, erbium, and manganese, have also been shown to effectively catalyze benzimidazole synthesis. ias.ac.inbeilstein-journals.orgacs.org

| Catalyst/Reagent | C1-Synthon | Conditions | Yield | Reference |

| Sodium Metabisulfite (Na₂S₂O₅) | Aldehydes | EtOH/H₂O, Room Temp | >73% | ias.ac.in |

| Erbium(III) triflate (Er(OTf)₃) | Aldehydes | 80 °C | High | beilstein-journals.org |

| Manganese(I) Complex | Alcohols | Heat | Good | acs.org |

| Iodine | Aldehydes | 80–90 °C | — | ias.ac.in |

| Nickel Acetate (B1210297) | Aldehydes | Chloroform, Room Temp | — | ias.ac.in |

| No Catalyst (Solvent-free) | Alkylamines | Heat | Good | organic-chemistry.org |

This table is interactive and can be sorted by column.

Modern variations include one-pot procedures that combine nitro group reduction and cyclization. For example, 2-nitroamines can be converted directly into benzimidazoles using formic acid and iron powder, which reduces the nitro group and provides the C1 unit for cyclization in a single step. organic-chemistry.org

Multi-Component Reactions in Benzodiazole Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient alternative for synthesizing complex molecules like benzimidazoles from simple precursors in a single operation. These reactions are prized for their atom economy and ability to rapidly generate molecular diversity.

Several MCRs have been developed for the benzimidazole scaffold. One such approach involves the iron-catalyzed domino reaction of a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate as the nitrogen source. nih.gov Another strategy is the Rh(III)-catalyzed [4+2] annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds, which leads to the formation of benzimidazole-fused quinolines. nih.gov These methods highlight the versatility of MCRs in constructing complex heterocyclic systems under various catalytic conditions.

Specific Synthetic Approaches for 5-Methyl-1H-1,3-benzodiazol-7-amine

The synthesis of the asymmetrically substituted This compound requires careful regiochemical control. A logical and feasible synthetic pathway can be designed starting from a commercially available or readily synthesized, appropriately substituted benzene (B151609) derivative.

A plausible synthetic route begins with 4-methyl-2,6-dinitroaniline . nih.govsielc.com This starting material already contains the required methyl group and two nitro groups positioned for the subsequent transformations. The synthesis proceeds through a three-step sequence: selective reduction, cyclization, and final reduction.

Introduction of Methyl Group at C-5 Position

The strategic placement of the methyl group at the C-5 position of the final benzimidazole product is accomplished by selecting the correct starting material. By beginning the synthesis with 4-methyl-2,6-dinitroaniline , the methyl group is pre-installed at the position that will become C-5 of the benzimidazole ring system after cyclization. This approach circumvents the challenges of attempting to selectively introduce a methyl group onto a pre-formed benzimidazole ring.

Regioselective Amination at C-7 Position

Achieving regioselective amination at the C-7 position is a multi-step process that involves the formation of a nitro-substituted benzimidazole intermediate, followed by its reduction.

Selective Reduction and Cyclization: The first key step is the selective reduction of one of the two nitro groups in 4-methyl-2,6-dinitroaniline . Specifically, the nitro group at the C-2 position (ortho to the aniline (B41778) amine) must be reduced to form 4-methyl-6-nitro-1,2-benzenediamine . This selective reduction can often be achieved using methods like the Zinnin reduction, which is known for the partial reduction of dinitroarenes. nih.gov

Benzimidazole Formation: The resulting o-phenylenediamine derivative is then cyclized to form the benzimidazole ring. Reaction with formic acid is a standard method to install an unsubstituted carbon at the C-2 position, yielding 5-methyl-7-nitro-1H-1,3-benzodiazole . organic-chemistry.org

Final Reduction: The final step is the reduction of the remaining nitro group at the C-7 position to the desired amine. This transformation is typically accomplished via catalytic hydrogenation, using catalysts such as platinum or palladium on carbon under a hydrogen atmosphere. This step yields the final target compound, This compound . A similar strategy is employed in the synthesis of 5-amino-1-methyl-1H-benzimidazole, where a nitro-substituted benzimidazole is reduced to the corresponding amine as the final step. nih.gov

Optimization of Reaction Conditions and Yields

Selective Reduction: The conditions for the initial selective nitro group reduction are critical. The choice of reducing agent (e.g., sodium sulfide, ammonium sulfide) and control of stoichiometry and temperature are essential to prevent over-reduction to the triamine.

Cyclization: The cyclization step can be optimized by exploring different C1 sources and catalysts. While formic acid is common, using microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields in the formation of benzimidazoles. nih.gov

Final Reduction: For the final reduction of the C-7 nitro group, catalyst selection (e.g., Pt, Pd, Ni-Al alloy) and reaction parameters such as hydrogen pressure and solvent can be fine-tuned to ensure a clean and high-yielding conversion. nih.gov

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Considerations | Reference |

| 1 | 4-Methyl-2,6-dinitroaniline | Na₂S / (NH₄)₂S (Zinnin Reduction) | 4-Methyl-6-nitro-1,2-benzenediamine | Control of stoichiometry and temperature for selective reduction. | nih.gov |

| 2 | 4-Methyl-6-nitro-1,2-benzenediamine | HCOOH (Formic Acid) | 5-Methyl-7-nitro-1H-1,3-benzodiazole | Microwave irradiation can enhance reaction rate and yield. | nih.govorganic-chemistry.org |

| 3 | 5-Methyl-7-nitro-1H-1,3-benzodiazole | H₂ / Pt or Pd/C | This compound | Catalyst choice and hydrogen pressure for efficient reduction. |

This table outlines a proposed synthetic pathway and is interactive.

Advanced Chemical Transformations and Functionalization of this compound

The strategic modification of the this compound core is crucial for developing new compounds with tailored properties. The presence of multiple reactive sites—the benzene ring, the amino group, and the imidazole (B134444) nitrogens—allows for a variety of chemical transformations.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In this two-step process, the aromatic ring acts as a nucleophile, attacking an electrophile. This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring to form a carbocation intermediate. The subsequent deprotonation of a carbon-hydrogen bond rapidly restores aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

The directing effects of the substituents on the benzene ring of this compound play a critical role in determining the position of substitution. The amino group (-NH2) and the methyl group (-CH3) are both activating, ortho-, para-directing groups, while the fused imidazole ring can exert a deactivating effect. The interplay of these electronic and steric factors influences the regioselectivity of EAS reactions such as nitration, halogenation, and sulfonation. youtube.com For instance, nitration introduces a nitro group (-NO2), while halogenation introduces a halogen atom (e.g., -Cl, -Br). masterorganicchemistry.com

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Product Functional Group |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ |

| Bromination | Br₂, FeBr₃ | Br⁺ | -Br |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | -Cl |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | -SO₃H |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | RCO⁺ | -COR |

This table is generated based on common electrophilic aromatic substitution reactions and does not represent specific experimental data for the title compound.

Reactions Involving the C-7 Amino Group (e.g., nucleophilic acylation)

The amino group at the C-7 position is a key site for functionalization due to its nucleophilic nature. Nucleophilic acylation is a common transformation where the amino group reacts with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide linkage. youtube.comyoutube.com This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com This is followed by the elimination of a leaving group (e.g., chloride ion) to yield the corresponding N-acylated product. youtube.comyoutube.com The formation of amides can be a crucial step in building more complex molecular architectures.

The reactivity of the amino group can be modulated by the electronic properties of the benzimidazole ring system. The synthesis of N-acylated 5-amino-1,3-oxazoles has been reported, highlighting the utility of acylation reactions on amino-substituted heterocyclic compounds. researchgate.net

Modifications of the Imidazole Ring Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms, both of which can potentially be modified. nih.govlongdom.org The N-1 nitrogen, bearing a hydrogen atom, is nucleophilic and can be alkylated or acylated. The N-3 nitrogen, with its lone pair of electrons, can also participate in reactions, particularly protonation to form imidazolium (B1220033) salts. nih.gov The ability of the imidazole ring to act as both a hydrogen bond donor and acceptor is a key feature influencing its chemical reactivity and biological interactions. nih.gov

The synthesis of various N-substituted imidazoles is a well-established area of research, often involving reactions with alkyl halides or other electrophiles. mdpi.com These modifications can significantly alter the physical and chemical properties of the parent molecule.

Late-Stage Derivatization Strategies

Late-stage functionalization refers to the introduction of chemical modifications at the final steps of a synthetic sequence. This approach is highly valuable in drug discovery and materials science as it allows for the rapid generation of a diverse library of analogs from a common advanced intermediate. For this compound, late-stage derivatization could involve a combination of the reactions discussed above.

For example, after the initial synthesis of the core structure, the peripheral functional groups can be selectively modified. The amino group could be transformed into various amides or sulfonamides, while the benzene ring could undergo further electrophilic substitution. The imidazole nitrogen could also be a handle for introducing diverse substituents. Such strategies are crucial for optimizing the properties of the lead compound. The synthesis of complex molecules like terrazoanthines, which contain a 2-aminobenzimidazole (B67599) core, often relies on late-stage functionalization of a pre-formed heterocyclic system. mdpi.com

Structure Activity Relationship Sar Investigations of 5 Methyl 1h 1,3 Benzodiazol 7 Amine Analogs

Impact of Substituents on Molecular Interactions and Biological Activity

The strategic placement of substituents on the benzimidazole (B57391) core can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets. acs.org

The C-5 position of the benzimidazole ring is a common site for substitution, and the introduction of a methyl group at this position can have varied effects on biological activity. The methyl group, being a small, lipophilic substituent, can influence ligand-target recognition through several mechanisms:

Steric Effects: The methyl group can provide a better fit into a hydrophobic pocket of a target protein, thereby enhancing binding affinity.

Metabolic Stability: Methylation can sometimes block a site of metabolic oxidation, leading to improved pharmacokinetic properties.

For instance, in a series of 2-iminocycloheptimidazole derivatives with anti-inflammatory activity, a 5-methyl substitution on a related pyrazol-3-one moiety attached to the benzimidazole-1-yl methyl group was found to enhance anti-inflammatory activity. nih.gov Conversely, in other contexts, the presence of a hydrogen atom at the 5-position was found to be more beneficial for activity against certain dermatophytes than an electron-withdrawing group, highlighting the target-specific nature of SAR. nih.gov

Table 1: Effect of C-5 Substitution on Biological Activity

| Compound Series | C-5 Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyrazol-3-one substituted benzimidazoles | Methyl | Enhanced anti-inflammatory activity | nih.gov |

| Benzimidazole derivatives for dermatophytes | Hydrogen | More beneficial than electron-withdrawing groups | nih.gov |

| 5-substituted 2-methylbenzimidazoles | Various | Contributory factor for anticancer activity | researchgate.net |

While specific data on a C-7 amino group is limited, the introduction of an amino group on the benzo ring of the benzimidazole scaffold can significantly influence its biological activity. The amino group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with target macromolecules.

Modulation of Physicochemical Properties: N-alkylation can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. acs.org

Steric Hindrance and Conformational Effects: The size and nature of the N-substituent can dictate the orientation of other parts of the molecule, influencing how it fits into a binding site.

Elimination of Hydrogen Bond Donor: Substitution at N-1 removes the N-H proton, which can be a key hydrogen bond donor in interactions with some targets. However, in other cases, this can be advantageous, for example, by improving oral bioavailability. nih.gov

For example, N-methylation of certain benzimidazole-based SERCA2a activators resulted in a partial inhibitory effect, demonstrating that even subtle steric changes at this position can significantly impact activity. acs.org In contrast, for other series of compounds, N-substitution with larger groups, such as benzyl (B1604629) groups, has been shown to enhance chemotherapeutic activity. nih.gov

Table 2: Impact of N-Substitution on Benzimidazole Activity

| Compound Series | N-Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| SERCA2a activators | Methyl | Resulted in partial inhibition | acs.org |

| Antimicrobial agents | Benzyl | Can increase chemotherapeutic activity | nih.gov |

| Antiproliferative agents | Alkyl chains | Lipophilicity and activity can be modulated | acs.org |

Scaffold Modifications and Bioisosteric Replacements

To optimize the properties of benzimidazole-based compounds, medicinal chemists often employ scaffold modifications and bioisosteric replacements.

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net In the context of benzimidazole design, various bioisosteric replacements have been explored.

For example, the benzimidazole ring itself can act as a bioisostere for other chemical moieties. In the development of VLA-4 antagonists, a benzimidazole was successfully used as a bioisostere for an anilide, retaining excellent potency by positioning a hydrogen bond acceptor to mimic the amide bond oxygen. nih.gov Similarly, a benzimidazole was used as a bioisostere for a methoxyphenol headgroup in the development of SERCA2a activators to address metabolic liabilities. acs.org

Other examples of bioisosteric replacements in benzimidazole-related compounds include the substitution of an amide group with other functionalities like esters, thioamides, and triazoles. nih.gov The selection of a suitable bioisostere depends on preserving the key electronic and geometric features necessary for biological activity. nih.gov

Rational drug design, often aided by computational methods like molecular docking, is employed to design benzimidazole analogs with improved binding affinity and selectivity for their intended targets. nih.govresearchgate.net By understanding the three-dimensional structure of the target protein and the binding mode of a lead compound, specific modifications can be made to enhance interactions.

For instance, in the design of novel SphK1 inhibitors, a polar carboxylic acid group was introduced at the 5-position of the benzimidazole ring to study its effect on inhibitory activity. researchgate.net Molecular docking studies can help predict how different substituents will interact with key amino acid residues in the binding pocket of a target protein, guiding the synthesis of more potent and selective compounds. nih.gov The rational design of benzimidazole-triazole hybrids as multi-target inhibitors for cancer therapy is another example where understanding the binding modes with different kinases allows for the development of compounds with desired inhibitory profiles. researchgate.net

Biological Target Engagement and Mechanistic Insights

In Vitro Studies of 5-Methyl-1H-1,3-benzodiazol-7-amine and its Derivatives

In vitro studies have been instrumental in elucidating the biological activities of benzimidazole (B57391) compounds, revealing their potential as modulators of various protein functions.

Enzyme Inhibition Studies (e.g., specific protein kinases, transferases)

The benzimidazole core is a key feature in a variety of enzyme inhibitors, particularly those targeting protein kinases. wikipedia.org These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.

Derivatives of benzimidazole have been identified as potent inhibitors of several protein kinases. For instance, certain Janus kinase (JAK) inhibitors are built upon a benzimidazole core. wikipedia.org JAKs are critical for cytokine signaling, which is involved in immune responses and inflammation.

Furthermore, research has highlighted the activity of benzimidazole derivatives against other kinases. While specific data on this compound is limited, related compounds have shown inhibitory effects on enzymes crucial for pathogen survival. For example, some benzimidazoles inhibit the enzyme fumarate (B1241708) reductase, which is vital for the energy metabolism of helminths. youtube.com The anthelmintic drug albendazole (B1665689), a benzimidazole derivative, also disrupts microtubule polymerization in parasites by binding to β-tubulin. wikipedia.org

The following table summarizes the enzyme inhibitory activities of various benzimidazole derivatives:

| Derivative Class | Target Enzyme | Biological Effect |

|---|---|---|

| Benzimidazole-based | Janus Kinase (JAK) wikipedia.org | Inhibition of cytokine signaling |

| Benzimidazole anthelmintics | Fumarate Reductase youtube.com | Disruption of parasite energy metabolism |

| Albendazole | β-tubulin wikipedia.org | Inhibition of microtubule polymerization |

Receptor Binding Profiling and Ligand-Receptor Interactions

While direct receptor binding data for this compound is not extensively documented, the benzimidazole scaffold has been incorporated into molecules targeting specific receptors. The structural similarity of benzimidazole to naturally occurring purines allows it to interact with a variety of biological targets. nih.gov

Modulation of Cellular Pathways in Model Systems (e.g., cell signaling)

The inhibition of key enzymes like protein kinases by benzimidazole derivatives directly translates to the modulation of cellular signaling pathways. By blocking the activity of kinases such as JAKs, these compounds can interfere with the JAK/STAT signaling pathway, which is essential for transmitting signals from cytokines outside the cell to the nucleus, thereby affecting gene transcription related to inflammation and immunity. wikipedia.org

In the context of cancer, benzimidazole derivatives have been shown to impact multiple cellular pathways. nih.gov Some act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death. nih.gov Others function as DNA alkylating agents. nih.gov The anthelmintic benzimidazoles, through their inhibition of microtubule formation, also affect cell division. youtube.com Fenbendazole (B1672488), another benzimidazole derivative, has been studied for its anticancer effects, which are attributed to its ability to inhibit glycolysis and induce apoptosis. iiarjournals.org

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound and its derivatives exert their effects is crucial for their development as therapeutic agents.

Interaction with Biological Macromolecules (e.g., proteins)

The interaction of benzimidazole derivatives with proteins is the foundation of their biological activity. The primary mechanism for many anthelmintic benzimidazoles is their binding to β-tubulin, which prevents its polymerization into microtubules. youtube.com This disruption of the cytoskeleton affects essential cellular processes like cell division and motility. youtube.com

In the case of kinase inhibition, benzimidazole-containing molecules are often designed to bind to the ATP-binding pocket of the kinase, acting as competitive inhibitors. wikipedia.org Molecular docking studies of some N-substituted benzimidazole derivatives have predicted their interaction with dihydrofolate reductase, a key enzyme in both microbial and cancer biology. nih.gov

Allosteric Modulation and Orthosteric Binding Mechanisms

Benzimidazole derivatives have been shown to exhibit both orthosteric and allosteric mechanisms of action. Orthosteric inhibitors bind to the active site of an enzyme or the primary binding site of a receptor, directly competing with the endogenous substrate or ligand. rjptonline.org Many benzimidazole-based kinase inhibitors function in this manner, targeting the highly conserved ATP-binding site. wikipedia.org

Conversely, allosteric modulators bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity. rjptonline.org This can offer greater selectivity and a more nuanced modulation of protein function. rjptonline.org Notably, benzimidazole-based allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase have been identified. nih.gov These compounds bind to a non-catalytic site on the enzyme, inhibiting its function. nih.gov Additionally, some benzimidazole analogs have been found to act as allosteric modulators of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). acs.orgacs.org

Pre-clinical In Vivo (Non-Human) Investigations of Biological Activities

Investigations into various benzimidazole derivatives have demonstrated their engagement with specific biological targets in living animal models. These studies have been crucial in elucidating the mechanisms that underpin their observed pharmacological effects, moving beyond simple efficacy to understand the molecular interactions at play.

Efficacy in Animal Models of Disease (Mechanistic focus, not therapeutic outcome)

Anti-inflammatory Activity:

A notable area of in vivo research has been the anti-inflammatory potential of benzimidazole derivatives. In one key study, a series of 2-substituted benzimidazole derivatives were evaluated in a carrageenan-induced mice paw edema model. nih.gov This model is a standard for assessing acute inflammation. The study confirmed a significant anti-inflammatory effect, comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. nih.gov

The mechanistic underpinnings of this effect were explored through molecular docking studies, which suggested that these compounds act as multi-targeting inhibitors. nih.gov Their activity is not limited to the cyclooxygenase (COX) enzymes, the primary targets of many NSAIDs. Instead, they also showed significant binding affinity for other pro-inflammatory targets, including Aldose reductase, Aldo-keto-reductase family 1 member C2 (AKR1C2), and Phospholipase A2. nih.gov This multi-targeted approach suggests a broader mechanism for dampening the inflammatory cascade than that of traditional NSAIDs.

Anticancer Activity:

The benzimidazole scaffold is a recognized pharmacophore in the development of anticancer agents. mdpi.com Its derivatives have been investigated for their ability to interfere with various cancer-related pathways, including topoisomerase inhibition, DNA intercalation, and the inhibition of protein kinases and microtubule formation. mdpi.com

Recent research has focused on developing benzimidazole-based derivatives as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E oncogenic protein. mdpi.comresearchgate.net Certain derivatives, identified as compounds 4c and 4e in a 2024 study, have demonstrated significant antiproliferative activity by dually targeting these kinases. mdpi.comresearchgate.net The in vivo relevance of this dual inhibition is underscored by the mechanistic finding that these compounds induce apoptosis (programmed cell death). They were shown to upregulate the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net

Furthermore, other benzimidazole anthelmintic drugs like fenbendazole (FBZ), mebendazole (B1676124) (MBZ), and albendazole (ABZ) have been repurposed and investigated for their anticancer properties. In silico and subsequent in vitro studies have proposed these compounds as potential antagonists of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. acs.org The inhibition of VEGFR-2 by these benzimidazole derivatives was confirmed in cancer cell lines, suggesting a mechanism by which they could restrict tumor growth by cutting off its blood supply. acs.org

The following table summarizes the mechanistic findings from these pre-clinical in vivo and related studies on benzimidazole derivatives.

| Compound Class | Animal Model/System | Key Mechanistic Finding | Biological Target(s) |

| 2-Substituted Benzimidazole Derivatives | Carrageenan-induced mice paw edema | Multi-targeting inhibition of inflammatory mediators | COX enzymes, Aldose reductase, Phospholipase A2 |

| Benzimidazole-based Hydrazone Derivatives (e.g., 4c, 4e) | NCI-60 cancer cell lines (in vitro basis for in vivo potential) | Induction of apoptosis via dual kinase inhibition | EGFR, BRAFV600E |

| Benzimidazole Anthelmintics (e.g., FBZ, MBZ, ABZ) | HUH7, A549, MCF7 cancer cell lines (in vitro) | Inhibition of angiogenesis signaling | VEGFR-2 |

These findings from non-human studies underscore the therapeutic potential of the benzimidazole scaffold and provide a strong rationale for the further development of derivatives, potentially including those related to this compound, for a range of diseases. The focus on a multi-targeted mechanism of action is a particularly promising avenue for future drug discovery. nih.gov

Computational Approaches in the Study of 5 Methyl 1h 1,3 Benzodiazol 7 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules from first principles. These methods are fundamental in predicting molecular geometry, charge distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for calculating the structural and electronic characteristics of organic molecules like benzimidazole (B57391) derivatives. researchgate.netresearchgate.net DFT calculations can determine optimized molecular geometry, bond lengths, and angles, providing a foundational understanding of the molecule's three-dimensional structure.

Furthermore, DFT is used to explore the reactivity of molecules by calculating various electronic parameters. The theory helps in understanding how the distribution of electron density influences the chemical behavior of the compound. For the benzimidazole scaffold, DFT studies can elucidate how substituents, such as the methyl and amine groups in 5-Methyl-1H-1,3-benzodiazol-7-amine, modulate the electronic properties of the entire ring system, thereby influencing its reactivity and interaction with other molecules.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. kg.ac.rs The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. kg.ac.rsumich.edu

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benomyl | -6.424 | -0.347 | 6.077 |

| Methyl N-(1H-benzimidazol-2-yl)carbamate | -5.832 | -0.837 | 4.995 |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is calculated using DFT methods and is invaluable for predicting how a molecule will interact with other charged species. nih.gov The MESP map illustrates regions of positive and negative electrostatic potential on the molecule's surface.

Red-colored regions on an MESP map indicate negative potential, which corresponds to areas with high electron density that are susceptible to electrophilic attack. nih.gov Blue-colored regions signify positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov For benzimidazole derivatives, MESP analysis reveals that negative potentials are often localized over electronegative atoms like nitrogen, highlighting these as key sites for interactions such as hydrogen bonding. nih.govresearchgate.net This analysis helps predict the molecule's reactivity and its ability to form intermolecular bonds.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme. These methods are central to modern drug discovery and help in understanding the structural basis of a compound's biological activity.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. The results provide insights into the binding energy and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. ukm.my

Docking studies on various benzimidazole derivatives have shown their potential to bind to a range of biological targets, including enzymes like Cyclin-Dependent Kinase 8 (CDK-8) and Epidermal Growth Factor Receptor (EGFR). nih.govukm.my These simulations can predict whether a compound like this compound could fit into a specific protein's active site and act as an inhibitor.

| Compound Derivative | Protein Target | Binding Energy (kcal/mol) |

|---|---|---|

| Keto-benzimidazole (7c) | EGFR (wild-type) | -8.1 |

| Keto-benzimidazole (11c) | EGFR (wild-type) | -7.8 |

| Benzimidazole-oxadiazole derivative | COX-2 | -7.5 |

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. An MD simulation provides a detailed view of the dynamic behavior of a system, offering insights that are not available from static models like docking.

When applied to a ligand-protein complex, MD simulations can assess the stability of the predicted binding pose obtained from docking. By simulating the complex's movements over a period of nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. This analysis is crucial for validating docking results and understanding the flexibility of both the ligand and the protein, which plays a significant role in the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying the physicochemical properties that are critical for a compound's therapeutic effect, QSAR models can predict the activity of new, untested molecules.

While specific QSAR models for this compound are not extensively documented in publicly available research, the principles of QSAR have been widely applied to the broader class of benzimidazole derivatives to predict their activity against various biological targets. These studies provide a framework for how such a model could be developed for the target compound.

The development of a predictive QSAR model involves the calculation of molecular descriptors, which are numerical representations of a molecule's properties. These descriptors can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like hydrophobicity (logP), molar refractivity, and polar surface area.

Once calculated for a series of related compounds with known biological activities, these descriptors are used to build a mathematical model that correlates them with the observed activity. Studies on benzimidazole derivatives have successfully employed QSAR to predict their potential as antibacterial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net For instance, the antibacterial activity of some benzimidazole derivatives has been shown to be governed by topological parameters like the third-order molecular connectivity index. researchgate.net

A hypothetical QSAR model for this compound and its analogs would involve synthesizing a library of related compounds, evaluating their biological activity, calculating a range of molecular descriptors, and then using statistical methods like multiple linear regression to build and validate a predictive model.

Table 1: Examples of Structural Descriptors Used in QSAR Studies of Benzimidazole Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |

| Topological | Third-order molecular connectivity index (3χ) | Can correlate with antibacterial activity against Staphylococcus aureus. researchgate.net |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) energy | May relate to the compound's ability to accept electrons and interact with biological targets. researchgate.net |

| Physicochemical | Partition coefficient (logP) | Influences the compound's ability to cross cell membranes. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its binding to a receptor. |

Computational Assessment of Predicted ADMET Properties (Excluding experimental ADMET or human data)

In silico ADMET prediction is a critical component of early-stage drug discovery, allowing for the computational assessment of a compound's likely pharmacokinetic and toxicity profile. nih.gov This pre-emptive analysis helps in identifying and deprioritizing compounds that are likely to fail later in development due to poor ADMET properties.

For benzimidazole derivatives, various computational tools and models are available to predict a range of ADMET properties. mdpi.com These predictions are based on the compound's structure and rely on algorithms trained on large datasets of experimental data.

Key ADMET properties that can be computationally assessed include:

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of parameters such as blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: While less commonly predicted with high accuracy, some models can estimate renal clearance.

Toxicity: In silico models can predict potential toxicities such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).

Many computational ADMET predictions for benzimidazole derivatives indicate good oral bioavailability and adherence to Lipinski's rule of five, which suggests that a compound is more likely to be an orally active drug. nih.govmdpi.com However, specific predictions can vary depending on the substituents on the benzimidazole core.

For this compound, a computational ADMET assessment would likely predict good absorption and oral bioavailability based on its relatively small size and moderate polarity. However, specific predictions for metabolism and potential toxicities would require detailed modeling.

Table 2: Computationally Predicted ADMET Properties for Illustrative Benzimidazole Derivatives

| Compound Class | Predicted Property | Predicted Outcome | Significance |

| Benzimidazole Derivatives | Human Intestinal Absorption (%HIA) | Often predicted to be high (>90%). mdpi.com | Indicates good potential for oral absorption. |

| Benzimidazole Derivatives | Blood-Brain Barrier (BBB) Permeation | Variable, some are predicted not to cross the BBB. mdpi.com | Important for determining if a compound can act on the central nervous system. |

| Benzimidazole Derivatives | AMES Toxicity | Many derivatives are predicted to be non-mutagenic. mdpi.com | A negative prediction suggests a lower risk of causing DNA mutations. |

| Benzimidazole Derivatives | Lipinski's Rule of Five | Generally compliant. nih.gov | Suggests drug-like properties and potential for oral bioavailability. |

Metabolic Stability and Biotransformation Pathways of 5 Methyl 1h 1,3 Benzodiazol 7 Amine

In Vitro Metabolic Fate Assessment in Sub-Cellular Fractions (e.g., liver microsomes)

In vitro models using subcellular fractions of liver cells, particularly microsomes, are instrumental in the early assessment of a compound's metabolic stability. acs.org Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. acs.orgnih.gov These in vitro systems allow for the determination of key metabolic parameters, such as intrinsic clearance, and the identification of metabolic "soft spots" on a molecule. evotec.com

Identification of Primary Metabolic Liabilities

While specific metabolic data for 5-Methyl-1H-1,3-benzodiazol-7-amine is not extensively available in public literature, the metabolic liabilities of the broader benzimidazole (B57391) class of compounds have been studied. For many benzimidazole derivatives, the primary sites of metabolic attack are often the aromatic rings and any alkyl substituents. frontiersin.orgacs.org Aromatic hydroxylation and N-dealkylation are common metabolic pathways. frontiersin.org For this compound, potential metabolic liabilities would likely include oxidation of the methyl group and hydroxylation of the benzimidazole ring system. The amino group also represents a potential site for metabolic modification.

A study on 2-aminobenzimidazole (B67599) derivatives identified rapid metabolism in vitro as a significant hurdle. nih.gov This suggests that the amino-substituted benzimidazole core can be susceptible to extensive metabolic breakdown. The metabolic stability of a compound is often expressed as its in vitro half-life (t½) or intrinsic clearance (CLint) in liver microsomes. A short half-life or high clearance value indicates rapid metabolism. evotec.com

Table 1: Potential Metabolic Liabilities of Benzimidazole Scaffolds

| Metabolic Reaction | Potential Site on this compound | Consequence |

| Aromatic Hydroxylation | Benzene (B151609) ring of the benzodiazole | Introduction of a hydroxyl group |

| Alkyl Oxidation | 5-Methyl group | Formation of a hydroxymethyl or carboxylic acid metabolite |

| N-Oxidation | Imidazole (B134444) nitrogen atoms | Formation of N-oxides |

| Amine Oxidation | 7-Amine group | Potential for N-hydroxylation or deamination |

Role of Cytochrome P450 Enzymes in Oxidation

Cytochrome P450 enzymes are the principal drivers of oxidative metabolism for a vast array of xenobiotics, including benzimidazole-containing compounds. mdpi.com The specific CYP isoforms involved in the metabolism of a particular drug can have significant clinical implications due to genetic polymorphisms and the potential for drug-drug interactions. For instance, some benzimidazole derivatives are known to be metabolized by CYP3A4 and CYP1A1/2. acs.org The metabolism of certain proton pump inhibitors, which are also benzimidazole derivatives, is primarily mediated by CYP2C19 and CYP3A4. bienta.net

The general mechanism of CYP-mediated oxidation involves the activation of molecular oxygen and its insertion into the substrate molecule. For a compound like this compound, CYP enzymes would likely catalyze the hydroxylation of the aromatic ring and the oxidation of the methyl group.

Conjugation Pathways

Following Phase I oxidative metabolism, the resulting metabolites, now bearing reactive functional groups like hydroxyl or amino moieties, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid, sulfate (B86663), or glutathione, to further increase water solubility and facilitate excretion. While specific conjugation pathways for this compound have not been detailed, it is plausible that hydroxylated metabolites could be substrates for glucuronidation or sulfation. The amino group could also potentially undergo acetylation. Some benzimidazole metabolites are known to be excreted as glucuronide or sulfate conjugates. acs.org

Strategies for Enhancing Metabolic Stability of Benzodiazole Scaffolds

Given the potential for rapid metabolism, medicinal chemists employ various strategies to enhance the metabolic stability of benzimidazole-based compounds. The goal is to block or reduce the rate of metabolic reactions at the identified "soft spots" without compromising the compound's desired pharmacological activity.

Structural Modifications to Reduce Oxidative Metabolism

A common approach to bolstering metabolic stability is to make structural modifications that hinder the access of metabolizing enzymes to susceptible sites. nih.gov This can involve the introduction of electron-withdrawing groups to decrease the electron density of aromatic rings, thereby making them less prone to electrophilic attack by CYP enzymes. For instance, replacing a hydrogen atom with a fluorine atom at a site of potential hydroxylation can effectively block this metabolic pathway. nih.gov

In a study on 2-aminobenzimidazoles, the incorporation of an N-methylpyrazole group led to a significant improvement in metabolic stability. nih.gov This highlights how strategic substitution on the benzimidazole core can shield metabolically labile positions.

Table 2: Examples of Structural Modifications to Enhance Metabolic Stability

| Modification Strategy | Example | Rationale |

| Halogenation | Introduction of a fluorine atom on the benzene ring | Blocks hydroxylation at that position |

| Introduction of Heterocycles | Substitution with a pyrazole (B372694) ring | Steric hindrance and altered electronics can reduce metabolism |

| Deuteration | Replacing hydrogen with deuterium (B1214612) at a metabolic hot spot | The stronger C-D bond can slow the rate of bond cleavage by CYPs (Kinetic Isotope Effect) |

Application of Metabolic Blocking Groups

The concept of a "metabolic blocker" involves introducing a chemical group at a known site of metabolism to prevent its biotransformation. As mentioned, fluorine is a classic example of a metabolic blocker for aromatic hydroxylation. Small, sterically hindering groups can also be employed to physically obstruct the approach of metabolizing enzymes. The strategic placement of such groups requires a detailed understanding of the compound's metabolic profile, typically obtained from in vitro metabolite identification studies.

Applications of 5 Methyl 1h 1,3 Benzodiazol 7 Amine As a Chemical Probe and Building Block

Development as a Chemical Probe for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The inherent properties of the 5-Methyl-1H-1,3-benzodiazol-7-amine scaffold make it an attractive starting point for the design of such probes.

While direct studies employing this compound for target identification are not extensively documented, the broader class of benzimidazole-containing molecules has a well-established role in drug discovery. Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics strategy used to identify the cellular targets of small molecules. nih.govrsc.org This technique often involves modifying a bioactive molecule with a reactive group (for covalent cross-linking to its protein target) and a reporter tag (for enrichment and identification).

The 7-amino group of this compound is a prime site for chemical modification, allowing for the attachment of photoactivatable cross-linkers (e.g., diazirines) and reporter tags (e.g., alkynes or azides for click chemistry). nih.gov Such derivatization would enable the conversion of a biologically active compound derived from this scaffold into an affinity-based probe. These probes can then be used in complex biological samples, such as cell lysates or even in living cells, to covalently label their protein targets. nih.govresearchgate.net Subsequent enrichment of the probe-protein adducts and analysis by mass spectrometry can reveal the specific protein targets, thereby validating the mechanism of action of the parent compound and potentially uncovering new biological roles. rsc.org

The development of fluorescent probes is crucial for visualizing biological molecules and processes within living systems. The benzimidazole (B57391) scaffold is a component of various fluorescent dyes. The design of novel probes often involves coupling a fluorophore to a ligand that selectively binds to a target of interest.

The this compound structure can be readily functionalized to create fluorescent probes. For instance, the amino group can be reacted with fluorophores that are sensitive to the local environment, such as those based on the BODIPY (boron-dipyrromethene) core. nih.gov The photophysical properties of BODIPY dyes can be tuned by introducing different substituents, and their fluorescence can be designed to respond to changes in pH, ion concentration, or binding events. nih.gov By attaching such a dye to the this compound scaffold, it is conceivable to create probes that report on the engagement of a benzimidazole-based ligand with its biological target through changes in fluorescence intensity or wavelength.

Furthermore, affinity-based probes can be designed not only for target identification but also for quantifying target engagement in cells. The general structure of such a probe includes a target-binding moiety, a photo-crosslinker, and a reporter tag. The modular synthesis of such probes allows for the systematic optimization of each component to achieve the desired properties of potency, selectivity, and efficient labeling. nih.gov

Integration into Complex Molecular Architectures

The rigid, planar structure of the benzimidazole ring system, combined with the reactive handles on this compound, makes it an excellent precursor for synthesizing more complex molecules with defined three-dimensional shapes.

Macrocycles are a class of molecules that have gained significant interest in drug discovery due to their ability to address challenging biological targets like protein-protein interactions. nih.gov The synthesis of macrocycles often involves the cyclization of linear precursors containing multiple reactive functional groups. The diamino functionality of related aromatic compounds is often utilized in the synthesis of macrocyclic structures. nih.govbeilstein-journals.org Conceptually, the 7-amino group and the N-H of the imidazole (B134444) ring in this compound could serve as two points of attachment for building macrocyclic structures. For example, a multi-step synthesis could involve linking two long chains to these amine functionalities, followed by an intramolecular cyclization reaction to form the macrocycle. nih.govmdpi.com

Similarly, this compound can serve as a starting material for the synthesis of polycyclic systems. Annulation reactions, where a new ring is fused onto an existing one, can be employed to build up molecular complexity. nih.gov For instance, the amino group and an adjacent C-H bond on the benzene (B151609) ring could potentially participate in cyclization reactions to form new fused heterocyclic rings, leading to novel chemical entities with diverse biological activities. nih.gov

The nitrogen atoms in the imidazole ring of this compound are excellent coordinating sites for metal ions. This property allows for its use as a ligand in the design of metal complexes with applications in catalysis and chemical sensing. nih.govnih.gov

The coordination of a metal center to the benzimidazole scaffold can lead to catalysts for a variety of organic transformations. The electronic properties of the metal center can be fine-tuned by modifying the substituents on the benzimidazole ring, thereby influencing the catalytic activity and selectivity.

For chemical sensing applications, the binding of an analyte to the metal complex can induce a detectable signal, such as a change in color or fluorescence. nih.gov For example, a metal complex of this compound could be designed to selectively bind to a specific ion or small molecule. This binding event could alter the geometry or electronic structure of the complex, leading to a change in its spectroscopic properties. Ferrocene-containing triazole complexes have demonstrated utility in the electrochemical sensing of heavy metal cations. nih.gov A similar design principle could be applied by incorporating the this compound scaffold as the ligand.

Contribution to New Chemical Space for Discovery

The exploration of new chemical space is a critical endeavor in the search for novel drugs and materials. Chemical space encompasses all possible molecules, and expanding the diversity of accessible molecular structures increases the probability of discovering compounds with desired properties.

The unique substitution pattern of this compound provides a starting point for generating libraries of novel compounds. The presence of multiple functional groups (the amino group, the imidazole N-H, and the aromatic ring) allows for diverse chemical modifications, leading to a wide range of derivatives with varied physicochemical properties.

The synthesis of complex polycyclic imidazoles from simple amine precursors is a strategy to rapidly access new areas of chemical space. nih.gov By applying similar synthetic methodologies to this compound, it is possible to generate libraries of compounds with high structural complexity and three-dimensional character. These libraries can then be screened against a variety of biological targets to identify new lead compounds for drug discovery. The discovery of potent kinase inhibitors often originates from the exploration of novel heterocyclic scaffolds. nih.gov The this compound core represents a promising starting point for such discovery efforts.

Future Research Directions and Unexplored Potential

Advancements in Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into a drug molecule can have profound effects on its pharmacological profile, often leading to improved efficacy and reduced side effects. The development of asymmetric synthetic routes to chiral derivatives of 5-Methyl-1H-1,3-benzodiazol-7-amine is a critical area for future investigation.

Currently, the synthesis of chiral amines is a well-developed field, with methods such as catalytic asymmetric reduction of imines and enzymatic resolutions being commonplace. mdpi.combeilstein-journals.orgnih.gov These established methodologies could be adapted for the asymmetric synthesis of derivatives of this compound. For instance, the amino group at the 7-position could be converted to an imine and subsequently reduced using a chiral catalyst to yield a stereodefined amine.

Furthermore, the development of novel chiral catalysts specifically tailored for the benzimidazole (B57391) scaffold could lead to highly efficient and stereoselective syntheses. nih.gov Research into chiral phosphoric acids and organometallic catalysts, for example, has shown great promise in the asymmetric synthesis of complex chiral amines. beilstein-journals.orgnih.gov The application of these advanced catalytic systems to derivatives of this compound could unlock a new area of chiral drug candidates. Another promising avenue is the use of chiral resolution techniques, such as diastereomeric salt formation or chiral chromatography, to separate enantiomers of racemic derivatives. nih.govrsc.org

Multidisciplinary Approaches Integrating Chemical Synthesis and Advanced Biological Imaging

The convergence of chemical synthesis and advanced biological imaging techniques offers a powerful platform for understanding the mechanism of action of bioactive compounds. Future research should focus on the development of derivatives of this compound that can be used as probes for biological imaging.

By incorporating fluorescent moieties or other imaging agents into the benzimidazole scaffold, it may be possible to visualize the distribution and target engagement of these compounds in living cells. The amino group at the 7-position provides a convenient handle for the attachment of such reporter groups. For example, coupling with a fluorescent dye would allow for the tracking of the molecule's subcellular localization and its interaction with specific proteins or organelles.

This multidisciplinary approach would not only provide valuable insights into the compound's mechanism of action but could also facilitate the development of new diagnostic tools. The integration of synthetic chemistry with techniques like fluorescence microscopy, positron emission tomography (PET), or magnetic resonance imaging (MRI) will be instrumental in realizing the full potential of this compound in biomedical applications.

Green Chemistry Methodologies for Sustainable Production

The principles of green chemistry are increasingly important in the synthesis of pharmaceuticals and other fine chemicals. chemmethod.com Future research on this compound should prioritize the development of sustainable and environmentally friendly production methods.

Traditional methods for the synthesis of benzimidazoles often involve harsh reaction conditions and the use of hazardous reagents and solvents. nih.gov Green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources. For the synthesis of this compound and its derivatives, several green strategies could be explored:

Catalytic Methods: The use of heterogeneous catalysts that can be easily recovered and reused would improve the sustainability of the synthesis. rsc.org

Alternative Solvents: Replacing traditional organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact. chemmethod.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. wisdomlib.org

By embracing these green chemistry principles, the future production of this compound and its derivatives can be made more sustainable and economically viable.

Theoretical Frameworks for Predicting Novel Biological Activities

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling, are powerful tools for the rational design of new drug candidates. benthamdirect.comnih.govnih.govjaptronline.com Applying these theoretical frameworks to this compound can help to predict the biological activities of its novel derivatives and guide synthetic efforts.

QSAR models correlate the structural features of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized molecules. nih.govnih.govmdpi.comej-chem.org By generating a library of virtual derivatives of this compound and calculating their physicochemical and structural descriptors, it would be possible to build QSAR models for various biological targets.

Molecular docking simulations can provide insights into the binding modes of these derivatives with specific protein targets, helping to identify key interactions that contribute to their biological activity. mdpi.comnih.govnih.govjaptronline.com This information can then be used to design new derivatives with improved binding affinity and selectivity. The integration of these in silico methods into the drug discovery process can significantly accelerate the identification of promising lead compounds and reduce the need for extensive and costly experimental screening.

Exploration of New Derivatization Handles and Chemistries

The functional groups present on the this compound scaffold, particularly the amino group, provide opportunities for a wide range of chemical modifications. Exploring new derivatization handles and chemistries will be key to unlocking the full therapeutic potential of this compound.

The amino group at the 7-position is a versatile functional group that can be readily modified through various reactions, including acylation, alkylation, and sulfonylation. These modifications can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability.

A particularly promising area for future research is the application of "click chemistry". wikipedia.orgnih.govsigmaaldrich.comsigmaaldrich.commdpi.com This set of highly efficient and selective reactions can be used to rapidly generate libraries of diverse derivatives. For example, the amino group could be converted to an azide, which can then be reacted with a wide range of alkynes via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form triazole-containing derivatives. This approach allows for the modular and efficient exploration of a vast chemical space, increasing the probability of discovering novel bioactive compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-1H-1,3-benzodiazol-7-amine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from halogenated benzodiazole precursors. For example, analogous compounds like 4-Chloro-1-methyl-1H-indazol-7-amine are synthesized via nucleophilic substitution and cyclization, achieving yields of 38–45% under controlled conditions . Optimizing reaction parameters (e.g., temperature, solvent polarity) and using catalysts like Pd for cross-coupling reactions can enhance yields. Purification via column chromatography or recrystallization is critical to isolate the pure product .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXT and SHELXL automate space-group determination and refinement, leveraging single-crystal diffraction data . Complementary techniques include - and -NMR to verify proton environments and carbon frameworks, as demonstrated in triazole-amine derivatives . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What spectroscopic methods are most effective for analyzing the reactivity of this compound?

- Methodological Answer : UV-Vis spectroscopy tracks electronic transitions in functional groups (e.g., amine or benzodiazole moieties). FT-IR identifies vibrational modes, such as N-H stretches (~3300 cm) and C-N bonds in the benzodiazole ring. For dynamic reactivity studies, -NMR kinetics can monitor proton exchange or substitution reactions in real-time .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity. Molecular docking (AutoDock/Vina) assesses binding affinities to target proteins, such as enzymes involved in fungal pathways, as seen in triazole fungicides . QSAR models correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell-line specificity) or impurities. Reproducibility requires standardized protocols (e.g., MIC assays for antifungal activity) . Meta-analyses of published data, combined with independent validation using orthogonal assays (e.g., enzymatic vs. cell-based), can identify confounding factors .

Q. How can crystal engineering improve the solubility and bioavailability of this compound?

- Methodological Answer : Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) modifies lattice energy and enhances aqueous solubility. Hirshfeld surface analysis guides the selection of co-formers by mapping intermolecular interactions . For bioavailability, micronization or nano-formulation techniques reduce particle size, as demonstrated for poorly soluble benzothiadiazoles .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Scaling reactions like Buchwald-Hartwig amination requires careful control of stoichiometry and heat transfer. Microwave-assisted synthesis improves regioselectivity and reduces side products in heterocyclic systems, as shown for benzoxazole derivatives . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.